Me-4PACz

Perovskite Solar Cells Hole Transport Layer Photostability

Me-4PACz ([4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid) is a carbazole-based self-assembled monolayer (SAM) forming agent widely employed as a hole-selective contact in inverted (p-i-n) perovskite solar cells, perovskite-silicon tandem cells, and organic photovoltaics. It features a 3,6-dimethyl-9H-carbazole terminal group, a butyl spacer, and a phosphonic acid anchor that binds to metal oxide substrates such as indium tin oxide (ITO) or nickel oxide (NiOx).

Molecular Formula C18H22NO3P
Molecular Weight 331.3 g/mol
CAS No. 2747959-96-0
Cat. No. B12513073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMe-4PACz
CAS2747959-96-0
Molecular FormulaC18H22NO3P
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)C)CCCCP(=O)(O)O
InChIInChI=1S/C18H22NO3P/c1-13-5-7-17-15(11-13)16-12-14(2)6-8-18(16)19(17)9-3-4-10-23(20,21)22/h5-8,11-12H,3-4,9-10H2,1-2H3,(H2,20,21,22)
InChIKeyZNLXWYZMMYDGCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Me-4PACz (CAS 2747959-96-0): A Carbazole-Based Self-Assembled Monolayer Hole Transport Material for High-Efficiency Perovskite and Tandem Photovoltaics


Me-4PACz ([4-(3,6-Dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid) is a carbazole-based self-assembled monolayer (SAM) forming agent widely employed as a hole-selective contact in inverted (p-i-n) perovskite solar cells, perovskite-silicon tandem cells, and organic photovoltaics [1]. It features a 3,6-dimethyl-9H-carbazole terminal group, a butyl spacer, and a phosphonic acid anchor that binds to metal oxide substrates such as indium tin oxide (ITO) or nickel oxide (NiOx) . The molecule forms a conformal, ultra-thin interfacial layer that enables efficient hole extraction while minimizing parasitic absorption [2]. Typical processing involves solution deposition from ethanol or other polar solvents at low concentrations (~1 mM), followed by thermal annealing to promote self-assembly [3].

Why Me-4PACz Cannot Be Replaced by Generic Carbazole SAMs or PEDOT:PSS: Evidence-Based Differentiation


Me-4PACz is not interchangeable with other carbazole-based SAMs such as 2PACz or MeO-2PACz, nor with conventional polymeric hole transport layers like PEDOT:PSS or PTAA. Differences in alkyl spacer length, carbazole substitution, and processing method directly impact interfacial energetics, wettability, defect passivation, and long-term operational stability [1]. For example, Me-4PACz provides a higher work function and lower leakage current when deposited via thermal evaporation versus solution processing, directly translating to a 1.2% absolute efficiency gain in tandem devices [2]. Its superior photostability over PTAA and higher efficiency over 2PACz in organic solar cells demonstrate that analog substitution leads to measurable performance losses [3][4].

Me-4PACz Performance Benchmarks: Quantitative Evidence Against Key Comparators


Me-4PACz vs. PTAA: Superior Photostability and Reduced Hysteresis in Wide-Bandgap Perovskite Solar Cells

Me-4PACz demonstrates enhanced photostability and reduced hysteresis compared to PTAA in wide-bandgap perovskite solar cells. In situ Kelvin probe force microscopy (KPFM) and quantitative nanomechanical mapping revealed that Me-4PACz yields a more uniform defect distribution and better wettability, leading to superior buried interface quality [1].

Perovskite Solar Cells Hole Transport Layer Photostability

Me-4PACz vs. 2PACz and MoO₃: 8.2% Relative Efficiency Gain in Organic Solar Cells

In PM6:Y6-based organic solar cells, Me-4PACz outperforms both 2PACz and MoO₃, achieving the highest power conversion efficiency and superior long-term stability .

Organic Photovoltaics Hole Transport Layer Stability

Me-4PACz Thermal Evaporation vs. Solution Processing: 1.2% Absolute Efficiency Gain in Perovskite-Silicon Tandems

Thermally evaporated Me-4PACz yields a higher work function, lower leakage current, and stronger interfacial bonding compared to solution-processed Me-4PACz, directly enhancing tandem device performance [1].

Perovskite-Silicon Tandem Hole Transport Layer Thermal Evaporation

Me-4PACz + MXene Interface Modification: T₈₈ Stability of 1000 Hours Under Operational Stress

Functionalization of Ti₃C₂ MXene with Me-4PACz significantly enhances both efficiency and operational stability compared to unmodified devices. The MXene:Me-4PACz interface reduces trap density, improves energy alignment, and increases hydrophobicity, resulting in a T₈₈ lifetime of 1000 hours under ISOS-L-1 conditions, whereas control devices degrade by 55% after 1000 hours [1].

Perovskite Solar Cells Interface Engineering Operational Stability

Me-4PACz/DCZ-4P Mixed SAM: 25.6% PCE with 90% Retention After 1000 Hours

A co-assembled monolayer of Me-4PACz and DCZ-4P addresses the bonding-degradation trade-off at heterointerfaces, achieving a high efficiency of 25.6% while retaining 90% of initial performance after 1000 hours of ISOS-L-1I and ISOS-D-2I testing [1].

Perovskite Solar Cells Self-Assembled Monolayer Mechanical Stability

Me-4PACz vs. MeO-2PACz: Mitigated Stability Issues in Mixed SAM PSCs

Me-4PACz effectively mitigates the stability limitations of MeO-2PACz when used in a mixed SAM configuration. Devices incorporating both molecules achieve up to 20.63% PCE and retain 90% of initial efficiency after 1400 hours at 65°C in N₂ atmosphere, outperforming MeO-2PACz-only devices [1].

Perovskite Solar Cells Stability Mixed SAM

Me-4PACz Procurement Scenarios: Where Its Quantified Advantages Deliver Maximum Impact


Scenario 1: High-Efficiency Perovskite-Silicon Tandem Solar Cell Development

Me-4PACz is the hole-selective contact of choice for achieving >29% efficiency in perovskite-silicon tandem cells. As demonstrated in Section 3, thermal evaporation of Me-4PACz on NiOx yields a 1.2% absolute efficiency gain over solution-processed Me-4PACz (29.6% vs. 28.4%), and a 3.2% gain over NiOx alone [1]. This direct performance boost, coupled with its conformal coating on textured silicon, makes Me-4PACz indispensable for tandem cell research aiming to break the 30% efficiency barrier.

Scenario 2: Wide-Bandgap Perovskite Solar Cells Requiring Enhanced Photostability

For wide-bandgap (1.68-1.80 eV) perovskite solar cells used in tandem top cells or semi-transparent applications, Me-4PACz outperforms PTAA by delivering +1.1% absolute PCE and significantly reduced hysteresis [2]. Its ability to suppress phase segregation and improve buried interface quality directly addresses the primary degradation mechanism in bromide-rich perovskites, making it the rational procurement choice over PTAA-based HTLs.

Scenario 3: Organic Photovoltaics Demanding High Efficiency and Long-Term Stability

In organic solar cells based on PM6:Y6 or similar non-fullerene acceptor systems, Me-4PACz provides a 1.39% absolute efficiency advantage over 2PACz (17.06% vs. 15.67%) and a 2.97% advantage over MoO₃ . Additionally, its hydrophobic nature enhances device stability, offering a clear performance-driven justification for selecting Me-4PACz over other carbazole SAMs or conventional metal oxide HTLs.

Scenario 4: Perovskite Solar Cells Requiring Excellent Operational Stability Under Stress

When operational stability is a primary selection criterion, Me-4PACz-based interfacial engineering delivers unparalleled durability. As shown in Section 3, MXene:Me-4PACz modified devices achieve a T₈₈ of 1000 hours under ISOS-L-1, while control devices degrade by 55% in the same period [3]. Similarly, Me-4PACz/DCZ-4P mixed SAMs retain 90% of initial PCE after 1000 hours under ISOS-L-1I/D-2I protocols [4]. These stability metrics are essential for any research program targeting commercialization-ready perovskite photovoltaics.

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